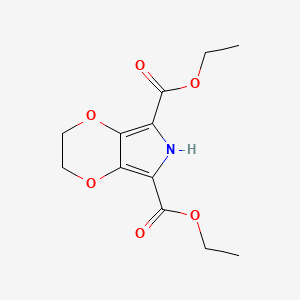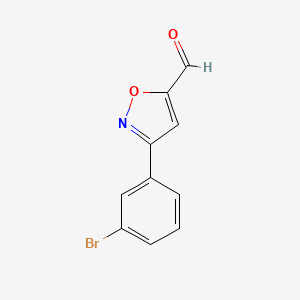
Lithium dichromate hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium dichromate hydrate is a chemical compound with the formula Cr2Li2O7·xH2O. It is a yellow or dark yellow crystalline powder that is used primarily as an oxidizing agent in various chemical reactions . The compound contains lithium and dichromate ions, and its hydrate form indicates the presence of water molecules in its crystalline structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium dichromate hydrate can be synthesized by reacting lithium hydroxide with dichromic acid. The reaction typically takes place in an aqueous medium, and the resulting product is then crystallized to obtain the hydrate form. The general reaction is as follows:
2LiOH+H2Cr2O7→Li2Cr2O7+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by a similar method but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Lithium dichromate hydrate primarily undergoes oxidation reactions due to the presence of the dichromate ion, which is a strong oxidizing agent. It can also participate in reduction and substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation Reactions: this compound is used with various organic and inorganic substrates to oxidize them. Common reagents include acids like sulfuric acid, which can enhance the oxidizing power of the dichromate ion.
Reduction Reactions: In the presence of reducing agents like sulfur dioxide or hydrogen peroxide, this compound can be reduced to chromium(III) compounds.
Substitution Reactions: Under certain conditions, the lithium ion can be substituted with other cations in the compound.
Major Products Formed
Oxidation: The major products of oxidation reactions involving this compound are typically the oxidized form of the substrate and chromium(III) compounds.
Reduction: The reduction of this compound results in the formation of chromium(III) compounds and water.
Aplicaciones Científicas De Investigación
Lithium dichromate hydrate has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in various organic and inorganic synthesis reactions.
Biology: It is employed in certain staining techniques for microscopy.
Medicine: Research is ongoing into its potential use in medical applications, particularly in the field of cancer treatment, where it may be used to induce oxidative stress in cancer cells.
Mecanismo De Acción
The mechanism of action of lithium dichromate hydrate primarily involves its ability to act as an oxidizing agent. The dichromate ion (Cr2O7^2-) can accept electrons from other substances, thereby oxidizing them. This process involves the reduction of the dichromate ion to chromium(III) ions (Cr^3+). The lithium ions (Li^+) do not play a significant role in the oxidation process but help stabilize the compound’s structure .
Comparación Con Compuestos Similares
Similar Compounds
Sodium dichromate (Na2Cr2O7): Similar to lithium dichromate hydrate, sodium dichromate is also a strong oxidizing agent but is more commonly used due to its lower cost.
Potassium dichromate (K2Cr2O7): Another similar compound, potassium dichromate, is widely used in laboratories and industrial applications for its oxidizing properties.
Ammonium dichromate ((NH4)2Cr2O7): This compound is used in pyrotechnics and as a laboratory reagent.
Uniqueness
This compound is unique due to the presence of lithium ions, which can impart different solubility and reactivity characteristics compared to other dichromates. Its hydrate form also allows for specific applications where water content is crucial .
Propiedades
IUPAC Name |
dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.2Li.H2O.7O/h;;;;1H2;;;;;;;/q;;2*+1;;;;;;;2*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOBNBITXDPDMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].O.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2Li2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589959 |
Source


|
| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52478-50-9 |
Source


|
| Record name | dilithium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium;hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52478-50-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-2-[Bis(3,5-dimethylphenyl)methyl]pyrrolidine](/img/structure/B1612507.png)

![{4-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1612515.png)
![1-[(4-Ethylphenyl)sulfonyl]piperazine](/img/structure/B1612516.png)





![4-[2-(Trifluoromethoxy)phenyl]benzoic acid](/img/structure/B1612522.png)


